Product packaging for Promethium trichloride(Cat. No.:CAS No. 13779-10-7)

Promethium trichloride

Cat. No.: B079018
CAS No.: 13779-10-7
M. Wt: 251.27 g/mol
InChI Key: YLYVLNCEODSBDE-UHFFFAOYSA-K
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Description

Promethium trichloride (PmCl³) is an inorganic salt of the rare-earth element promethium, valued in research for its characteristic beta-particle emission. As a compound of Pm-147, the most stable promethium isotope, it serves as a convenient solid-state source for ionizing radiation in controlled laboratory settings. Its primary research applications are in the fields of luminescent materials, radioluminescence, and nuclear battery technology. In materials science, PmCl³ is utilized as a dopant in zinc sulfide and other phosphors to create thin, self-powered light-emitting films, which are studied for applications in emergency signage, instrumentation, and low-level lighting. Furthermore, its potential in metrology as a calibrated thickness gauge and in the study of radiochemical synthesis and separation techniques makes it a compound of significant interest. Researchers rely on this high-purity material to investigate the effects of low-energy beta radiation on chemical and biological systems, as well as for the development of advanced radioisotope power sources for micro-electromechanical systems (MEMS). This product is supplied with detailed analytical certification and is intended For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Pm-3 B079018 Promethium trichloride CAS No. 13779-10-7

Properties

CAS No.

13779-10-7

Molecular Formula

Cl3Pm-3

Molecular Weight

251.27 g/mol

IUPAC Name

promethium;trichloride

InChI

InChI=1S/3ClH.Pm/h3*1H;/p-3

InChI Key

YLYVLNCEODSBDE-UHFFFAOYSA-K

SMILES

Cl[Pm](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Pm]

Other CAS No.

13779-10-7

Origin of Product

United States

Synthetic Methodologies and Radiochemical Production for Promethium Trichloride

Preparation Routes from Promethium(III) Oxide Precursors

A primary and well-documented method for the synthesis of promethium trichloride (B1173362) involves the conversion of promethium(III) oxide (Pm₂O₃), which serves as a common precursor.

High-Temperature Halogenation Techniques (e.g., dry HCl reaction)

Anhydrous promethium trichloride can be effectively synthesized by the high-temperature halogenation of promethium(III) oxide. This process involves reacting the oxide with a stream of dry hydrogen chloride (HCl) gas at elevated temperatures. Specifically, heating promethium(III) oxide to 580 °C in the presence of flowing, dry HCl gas yields the desired this compound. This method is a common and effective technique for producing anhydrous lanthanide halides, as it avoids the formation of oxychlorides which can occur in the presence of moisture.

The general reaction can be represented as:

Pm₂O₃ + 6 HCl → 2 PmCl₃ + 3 H₂O

To ensure the reaction proceeds to completion and to prevent the hydrolysis of the product, a continuous flow of dry HCl gas is maintained throughout the process.

Direct Chlorination of Promethium Metal

While not as commonly detailed in the literature as the oxide route due to the challenges in producing and handling metallic promethium, the direct chlorination of promethium metal is a theoretically viable synthetic pathway. This method is analogous to the synthesis of other lanthanide and actinide chlorides from their metallic forms. The reaction would involve the direct combination of promethium metal with chlorine (Cl₂) gas, likely at elevated temperatures to overcome the metal's passivity and initiate the reaction.

The predicted reaction is:

2 Pm (s) + 3 Cl₂ (g) → 2 PmCl₃ (s)

This exothermic reaction would require careful temperature control to prevent runaway conditions. The synthesis would need to be carried out in a sealed, inert atmosphere to prevent the oxidation of the highly reactive promethium metal.

Production of Promethium Isotopes (e.g., Promethium-147) for PmCl₃ Synthesis

The synthesis of this compound is fundamentally dependent on the availability of promethium isotopes, with promethium-147 (B1221622) being the most significant due to its relatively long half-life of 2.62 years and its applications. As promethium is not found in significant quantities naturally, its isotopes must be produced artificially through nuclear processes.

Uranium Fission Product Isolation and Purification Methods

A primary source of promethium-147 is as a product of the nuclear fission of uranium-235 (B1209698). When a uranium-235 nucleus absorbs a thermal neutron, it undergoes fission, breaking into smaller nuclei and releasing energy. A variety of fission products are formed, including isotopes of promethium. Promethium-147 is then isolated from the complex mixture of fission products through sophisticated chemical separation techniques. These methods often employ ion-exchange chromatography to separate the trivalent lanthanides from other fission products and then to separate the individual lanthanide elements from each other.

Neutron Bombardment Techniques

An alternative and increasingly important method for producing promethium-147 is through the neutron bombardment of stable neodymium isotopes, specifically neodymium-146 (B95460). In a nuclear reactor, a target of enriched neodymium-146 is irradiated with neutrons. The neodymium-146 nucleus captures a neutron to become neodymium-147, which is unstable and undergoes beta decay with a half-life of approximately 11 days to form promethium-147.

The nuclear reaction sequence is as follows:

¹⁴⁶Nd (n,γ) → ¹⁴⁷Nd → ¹⁴⁷Pm + β⁻

This method allows for the production of promethium-147 with a higher purity with respect to other promethium isotopes compared to the fission product route.

Production Data for Promethium-147

Production Method Starting Material Key Process Isotope of Interest
Uranium Fission Uranium-235 Nuclear Fission, Chemical Separation Promethium-147

Radiochemical Handling and Containment Methodologies in Synthesis

The synthesis of this compound involves significant radiological hazards due to the beta decay of promethium-147. This decay process emits electrons and also generates secondary X-rays when the beta particles interact with shielding materials. Therefore, all synthetic procedures must be conducted within specialized containment facilities designed for handling radioactive materials.

Key aspects of radiochemical handling and containment include:

Glove Boxes and Hot Cells: All manipulations are performed in shielded glove boxes or hot cells. These enclosures provide a physical barrier, protecting the operator from radiation exposure and preventing the release of radioactive contamination. The containment is maintained under negative pressure to ensure that any leaks are inward.

Remote Handling: For larger quantities of material or higher radiation fields, remote manipulators are used to perform chemical operations from behind heavy shielding, which can be constructed from lead, high-density concrete, or specialized transparent materials.

Ventilation and Filtration: The atmosphere within the containment is continuously filtered through high-efficiency particulate air (HEPA) filters to trap any airborne radioactive particles before being exhausted.

Personal Protective Equipment (PPE): Operators are required to wear specialized PPE, including lab coats, overshoes, and multiple pairs of gloves. Dosimeters are worn to monitor radiation exposure.

Waste Management: All waste generated during the synthesis, including glassware, consumables, and chemical residues, is treated as radioactive waste and must be disposed of according to strict regulatory protocols.

The design of the synthetic apparatus itself must also take into account the radioactive nature of the materials. For high-temperature reactions, furnaces are typically housed within the shielded containment, and any off-gases are passed through scrubbers and filters to remove radioactive components before release.

Structural Elucidation and Crystallographic Investigations of Promethium Trichloride Systems

Experimental Determination of Crystal Structures for PmCl₃

The foundational work on the crystal structure of promethium trichloride (B1173362) has established its crystallographic parameters, providing a basis for understanding its solid-state chemistry.

Promethium(III) chloride crystallizes in the hexagonal crystal system. wikipedia.org The determined space group is P6₃/m. wikipedia.org This space group is characterized by a 6-fold screw axis with a mirror plane perpendicular to it. The lattice parameters for the unit cell of anhydrous promethium trichloride have been reported as a = 739 pm and c = 421 pm. wikipedia.org

Crystallographic Data for this compound
ParameterValue
Crystal SystemHexagonal
Space GroupP6₃/m
a-axis (pm)739
c-axis (pm)421

This compound is isostructural with several other early lanthanide(III) chlorides, adopting the NdCl₃-type structure. wikipedia.org This structural similarity is a hallmark of the lanthanide series, where the gradual decrease in ionic radius across the series (the lanthanide contraction) leads to subtle but predictable changes in crystallographic parameters. A comparative analysis of the unit cell parameters of PmCl₃ with its neighbors, such as neodymium trichloride (NdCl₃), samarium trichloride (SmCl₃), europium trichloride (EuCl₃), and gadolinium trichloride (GdCl₃), illustrates this trend. All these compounds crystallize in the same hexagonal P6₃/m space group.

Comparative Unit Cell Parameters of Isostructural Lanthanide(III) Chlorides
Compounda-axis (Å)c-axis (Å)
NdCl₃7.39884.2423
PmCl₃7.394.21
SmCl₃--
EuCl₃7.5624.233
GdCl₃7.5614.074

Single Crystal X-ray Diffraction (scXRD) Studies of Promethium(III) Coordination Complexes

Due to the challenges of handling solid, highly radioactive this compound, much of the recent structural research has focused on its coordination complexes. Single-crystal X-ray diffraction (scXRD) has been a pivotal technique in elucidating the bonding and geometry of these compounds.

Recent breakthroughs have allowed for the synthesis and structural characterization of promethium(III) coordination complexes. In one such study, a promethium(III) complex with a diglycolamide ligand was synthesized, and the Pm-O bond distance was determined to be 2.476 Å.

Another significant study involved the characterization of a promethium(III) complex with the ligand 2,2':6',2”-terpyridine (Terpy). The scXRD analysis of this complex provided one of the first examples of Pm bond distances with an organic chelator in the solid state. The average Pm–N bond distance in the cationic 2:1 Pm:Terpy species was found to be 2.612(16) Å. These studies are crucial for understanding the coordination chemistry of promethium and how it interacts with different donor atoms.

Selected Promethium-Ligand Bond Distances
Ligand TypeBond TypeBond Distance (Å)
DiglycolamidePm-O2.476
TerpyridinePm-N2.612(16)

The synthesis and crystallographic analysis of promethium complexes have provided direct experimental evidence for the lanthanide contraction. The lanthanide contraction is the greater-than-expected decrease in ionic radii across the lanthanide series. By comparing the Pm-ligand bond distances with those of isostructural complexes of neighboring lanthanides, a clear trend can be observed.

For instance, in the terpyridine complex series, the bond distances for the promethium complex lie between those observed for the neodymium and samarium analogues, as expected from its position in the periodic table. This experimental validation, which includes the elusive element promethium, provides a more complete picture of this fundamental trend in f-block chemistry.

Average M-N Bond Distances in [Ln(Terpy)₂(NO₃)₂]⁺ Complexes
Lanthanide (Ln)Average Ln-N Bond Distance (Å)
Neodymium (Nd)-
Promethium (Pm)2.612(16)
Samarium (Sm)-

Phase Transformation Studies of Promethium(III) Halides

Information regarding the phase transformations of promethium(III) halides under varying conditions of temperature and pressure is notably scarce in the available scientific literature. While studies on other lanthanide chlorides have revealed solid-solid phase transitions from hexagonal to orthorhombic or monoclinic structures under different conditions, specific experimental or theoretical data on the phase behavior of this compound is limited. researchgate.net Research on metallic promethium has shown a phase transition from a double hexagonal close-packed (dhcp) structure to a face-centered cubic (fcc) structure under high pressure, but similar studies on its halide compounds have not been widely reported. The inherent challenges of working with promethium, including its radioactivity and scarcity, have likely constrained extensive investigations into its high-pressure and high-temperature phase diagram.

Spectroscopic Characterization of Promethium Trichloride and Its Complexes

Electronic Absorption Spectroscopy (UV/Vis) for Pm(III) Speciation

Electronic absorption spectroscopy, or UV-Vis, is a valuable tool for studying the f-f electronic transitions of the Pm³⁺ ion. The absorption spectrum of promethium in solution displays several sharp, relatively weak bands, which are characteristic of lanthanide ions. These transitions occur within the 4f electron shell. An early investigation of promethium separated from fission products identified the principal absorption bands in solution. nist.gov

Wavelength (nm)Wavelength (cm⁻¹)
494.520222
548.518231
568.017606
685.514588
735.513596
Table 1: Principal absorption bands of aqueous Pm(III). Data sourced from nist.gov.

Among the f-f transitions of lanthanide ions, certain bands are termed "hypersensitive." These transitions exhibit significant changes in intensity and shape upon alterations in the ligand environment around the metal ion. Their intensity is particularly sensitive to the coordination geometry and the nature of the coordinating ligands. This sensitivity arises from the influence of the ligand field on the electronic transitions. libretexts.org

Ligand field theory describes how the electrostatic field produced by surrounding ligands removes the degeneracy of the central metal ion's orbitals. researchgate.net For lanthanides, the 4f orbitals are well-shielded by the outer 5s and 5p electrons, resulting in weaker ligand field effects compared to d-block elements. libretexts.org Consequently, the absorption bands are sharp and their positions are only slightly perturbed by the chemical environment. However, the intensity of hypersensitive transitions is strongly influenced by the symmetry of the coordination sphere and the polarizability of the ligands, making them excellent probes for structural changes.

The solvent in which a promethium salt is dissolved can significantly impact its UV-Vis absorption spectrum, a phenomenon known as solvatochromism. youtube.com Different solvents can alter the coordination number and geometry of the Pm³⁺ ion by competing with or replacing the primary ligands. libretexts.org

The effects of the solvent on the absorption spectrum include:

Peak Shifts: Changes in the solvent polarity and its ability to coordinate can cause shifts in the absorption bands to either shorter (a blueshift) or longer (a redshift) wavelengths. For instance, n→π* transitions often experience a blueshift in polar solvents because the solvent stabilizes the ground state more than the excited state. libretexts.org

Intensity Changes: The intensity of absorption bands, particularly the hypersensitive transitions, can be markedly altered by the solvent environment. This provides information about changes in the symmetry of the Pm³⁺ coordination sphere.

Band Broadening: Interactions between the solute and solvent molecules can lead to a broadening of the spectral bands. Polar solvents, which can engage in stronger intermolecular interactions, often produce broader bands compared to non-polar solvents. libretexts.orgncsu.edu

By studying the UV-Vis spectrum of promethium trichloride (B1173362) in a range of solvents with varying polarities and coordinating abilities, it is possible to differentiate between various coordination environments and gain insight into the speciation of Pm(III) in solution.

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and electronic structure of a specific atom within a sample. xrayabsorption.org It is particularly useful for studying materials that lack long-range order, such as solutions and amorphous solids. xrayabsorption.org Recent synchrotron-based studies on a promethium complex in an aqueous solution have provided the first experimental data on its coordination chemistry. bnl.govornl.gov The XAS spectrum is typically divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). xrayabsorption.orgillinois.edu

The EXAFS region of the spectrum provides detailed information about the local atomic environment around the absorbing atom, including coordination numbers, bond distances, and the identity of neighboring atoms. xrayabsorption.orgnist.gov A landmark 2024 study successfully characterized a homoleptic [Pm(PyDGA)₃]³⁺ complex in an aqueous solution using this technique. nih.gov

The analysis of the EXAFS data allowed for the first-ever experimental determination of a promethium bond length in a coordination complex. ornl.govchemistryworld.com This provided a crucial, previously missing data point for understanding the phenomenon of lanthanide contraction—the steady decrease in ionic radii across the lanthanide series. nih.govenergy.gov The study revealed an accelerated shortening of bonds at the beginning of the series, which slows down after promethium. ornl.govenergy.gov

Structural ParameterValue
Coordination ShellPm-O
Coordination Number9
Bond Distance (Å)2.476 (± 0.016)
Table 2: Structural parameters for the [Pm(PyDGA)₃]³⁺ complex in aqueous solution determined by EXAFS. Data sourced from nih.govresearchgate.net.

The XANES region, which is close to the absorption edge, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. xrayabsorption.orgillinois.edu For promethium, the L₃-edge XANES spectrum provides a clear signature of its electronic configuration.

By comparing the Pm L₃-edge XANES spectrum with those of its neighbors, neodymium (Nd) and samarium (Sm), researchers confirmed that promethium exists in the stable +3 oxidation state in the studied complex. nih.govresearchgate.net The spectral features, including the position of the "white line" (the intense peak at the absorption edge) and post-edge resonances, were consistent with other trivalent lanthanides. nih.gov The energy separation between different features in the XANES spectra shows a systematic trend across the lanthanide series, which is correlated with the contraction of the inner-sphere bonds. nih.govresearchgate.net This analysis provides unambiguous confirmation of the Pm(III) oxidation state. nih.gov

Vibrational Spectroscopy (Raman and Fourier Transform-Infrared Spectroscopy)

Vibrational spectroscopy, including Raman and Fourier Transform-Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule or crystal lattice. While direct experimental vibrational spectra for promethium trichloride are scarce due to its radioactivity, its properties can be reliably predicted based on studies of isostructural lanthanide chlorides.

This compound crystallizes in a hexagonal UCl₃-type structure with the space group P6₃/m. wikipedia.org This is the same crystal structure as other light lanthanide trichlorides, such as those of cerium (CeCl₃) and gadolinium (GdCl₃). osti.goviaea.org Group theory analysis for this structure predicts the following Raman-active phonon modes: 2Ag + 1E₁g + 3E₂g. Studies on isostructural compounds allow for the assignment of these modes. osti.gov

Vibrational ModeSymmetryApproximate Wavenumber (cm⁻¹) in isostructural LnCl₃
1E₂g~80-110
2Ag~180-190
3E₂g~185-195
4E₁gNot always observed
5Ag~210-220
6E₂gNot always observed
Table 3: Predicted Raman-active vibrational modes for hexagonal PmCl₃ based on data from isostructural lanthanide chlorides like CeCl₃ and PuCl₃. osti.gov. Wavenumbers are approximate and expected to shift slightly for PmCl₃.

The vibrational energies of the internal LCl₆³⁻ modes in lanthanide complexes have been observed to vary in a near-linear fashion with the atomic number of the lanthanide (L). researchgate.net This systematic trend allows for a reasonable estimation of the positions of the Raman bands for this compound, filling the gap in experimental data. FT-IR spectroscopy would provide complementary information by detecting the infrared-active vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a fundamental tool for the elucidation of molecular structures. However, direct NMR analysis of this compound and its complexes is exceptionally challenging due to the paramagnetic nature of the promethium(III) ion and its inherent radioactivity. The unpaired electrons of the Pm³⁺ ion can lead to significant broadening and shifting of NMR signals of any coordinated ligands, often rendering the spectra complex and difficult to interpret.

Consequently, research has focused on utilizing NMR to characterize the organic ligands prior to their complexation with promethium. A notable example involves the characterization of a diglycolamide ligand (PyDGA), which was synthesized to form a stable complex with the ¹⁴⁷Pm radionuclide in aqueous solutions. nih.govnist.gov The structure and purity of this ligand were confirmed using ¹H and ¹³C NMR spectroscopy before its introduction to promethium. nih.gov

Detailed findings from the ¹H and ¹³C NMR analysis of the PyDGA ligand in deuterated chloroform (B151607) (CDCl₃) are presented below. nih.gov These spectra provide precise information on the chemical environment of the protons and carbon atoms within the ligand, confirming its successful synthesis before its use in complexing the radioactive metal ion. nih.gov

Table 1: ¹H NMR Spectroscopic Data for PyDGA Ligand

Chemical Shift (δH) ppmMultiplicityIntegration (No. of H)Assignment
4.17Singlet4H-CH₂-
3.39Triplet4H-CH₂-
3.34Triplet4H-CH₂-
1.87Pentet4H-CH₂-
1.76Pentet4H-CH₂-
Data sourced from a study on promethium complex observation in solution. nih.gov

Table 2: ¹³C NMR Spectroscopic Data for PyDGA Ligand

Chemical Shift (δC) ppmAssignment
167.54C=O
69.83-CH₂-
45.86-CH₂-
45.57-CH₂-
26.21-CH₂-
23.95-CH₂-
Data sourced from a study on promethium complex observation in solution. nih.gov

While NMR provides critical data on the ligand, techniques such as synchrotron X-ray absorption spectroscopy are subsequently used to probe the coordination structure and bond distances within the final promethium complex. nih.govnist.gov

Optical Emission Spectroscopy and Mass Spectrometry for Trace Analysis and Compound Characterization

Optical emission spectroscopy and mass spectrometry are powerful analytical techniques for the elemental identification and structural characterization of compounds, including those of rare and radioactive elements like promethium.

Optical Emission Spectroscopy (OES)

OES was instrumental in the positive identification and confirmation of promethium after its isolation. nist.gov Early spectroscopic investigations in the 1940s and 1950s utilized oscillatory arc or spark discharges to excite promethium samples, with the resulting emission spectra photographed using high-resolution concave grating spectrographs. nist.gov These studies identified numerous characteristic spectral lines, providing definitive proof of the discovery of element 61. nist.gov Modern techniques may use methods like laser-induced plasmas to generate the emission spectra. atomtrace.com

The research identified dozens of specific wavelengths emitted by promethium, allowing for its unambiguous characterization. nist.gov

Table 3: Selected Characteristic Emission Lines of Promethium

Wavelength (Å)
3366.05
3377.64
3391.25
3418.67
3427.42
3441.09
3449.81
Data from early investigations of the arc spectrum of promethium. nist.gov

Mass Spectrometry (MS)

Mass spectrometry is a versatile technique used both for the characterization of molecular components of promethium complexes and for the ultra-sensitive detection of the element itself.

In the characterization of ligands designed to complex promethium, Electrospray Ionization Mass Spectrometry (ESI-MS) is employed to confirm the molecular weight and integrity of the synthesized molecules. For the PyDGA ligand, ESI-MS was used to identify the molecular ion peaks, confirming the expected mass of the compound. nih.gov

Table 4: ESI-MS Data for PyDGA Ligand Characterization

m/z (Daltons)Assigned Ion
241.1[M + H]⁺
263.1[M + Na]⁺
503.4[2M + Na]⁺
Data shows molecular ion peaks confirming the mass (M = 240.1 Daltons) of the PyDGA ligand. nih.gov

For trace analysis, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a state-of-the-art method with the sensitivity to detect elements at sub-parts-per-trillion levels. researchgate.net While specific studies on this compound trace analysis are limited, the principles of ICP-MS allow for the quantitative detection of trace amounts of promethium. researchgate.netnih.gov This is crucial for monitoring the element in various environments or for identifying residual reagents and catalysts in synthesized compounds. nih.gov The technique separates ions based on their mass-to-charge ratio, making it ideal for identifying specific isotopes, a critical capability when working with radioactive elements. nih.gov

Theoretical and Computational Chemistry of Promethium Trichloride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the nature of the chemical bonds and the distribution of electrons within the promethium trichloride (B1173362) molecule. These first-principles approaches solve approximations of the Schrödinger equation to model the molecule's behavior.

Density Functional Theory (DFT) and post-Hartree–Fock methods are the primary quantum mechanical tools used to investigate the electronic structure of molecules like promethium trichloride. DFT is a widely used method that calculates the electronic structure based on the electron density, offering a balance between computational cost and accuracy. amazon.comdiva-portal.orgsapub.org Post-Hartree–Fock methods, such as the Unrestricted Hartree-Fock (UHF) and multiconfiguration (MC) wave function approaches, build upon the basic Hartree-Fock approximation by more explicitly accounting for electron correlation, which is crucial for systems with complex electronic structures like those of the lanthanides. iaea.orgiaea.org

A notable study on lanthanide trihalides employed effective core potentials (ECPs) with both UHF and MC methods to explicitly treat the 4f electrons in the lanthanide valence space. iaea.orgiaea.org While this research focused on lanthanide trifluorides (LnF₃), its findings are highly relevant for the trichlorides. The study calculated the geometries of these molecules, revealing that for early lanthanides, including promethium, a pyramidal (nonplanar) structure is the minimum energy conformation. iaea.org However, the energy barrier to a planar transition state was found to be very small, suggesting that the molecule would be fluxional even at ambient temperatures. iaea.org

More recent work has utilized DFT-based calculations to develop systematic polarizable force fields for molten trivalent rare-earth chlorides, from lanthanum to europium, which explicitly includes promethium. chemrxiv.org This research serves as a foundation for understanding the interatomic forces and properties of PmCl₃ in condensed phases.

Table 1: Comparison of Theoretical Approaches for Lanthanide Halides

Method Key Features Application to Lanthanide Halides Reference
Density Functional Theory (DFT) Calculates properties based on electron density; good balance of accuracy and cost. Used to develop force fields for molten lanthanide chlorides, including PmCl₃. chemrxiv.org
Unrestricted Hartree-Fock (UHF) A post-Hartree–Fock method that accounts for electron spin. Applied to LnF₃ series, predicting a pyramidal structure for PmF₃. iaea.org

| Multiconfiguration (MC) Wave Functions | A post-Hartree–Fock method that includes multiple electronic configurations. | Used alongside UHF, providing excellent agreement with experimental bond lengths for LnX₃. | iaea.org |

For heavy elements like promethium (atomic number 61), relativistic effects—consequences of Einstein's theory of relativity on electron behavior—are critically important and can significantly alter chemical properties. researchgate.netresearchgate.netacademie-sciences.fr These effects arise because inner-shell electrons move at speeds that are a substantial fraction of the speed of light, leading to an increase in their mass. researchgate.netstackexchange.com

This has two main consequences:

Direct Relativistic Effect : The contraction and energetic stabilization of s and p orbitals. Because these orbitals have a higher probability of being near the highly charged nucleus, the relativistic mass increase causes them to be drawn closer. academie-sciences.fr

Indirect Relativistic Effect : The expansion and energetic destabilization of d and f orbitals. The contracted s and p orbitals provide more effective shielding of the nuclear charge, causing the outer d and f orbitals to experience a weaker effective nuclear charge and thus expand. academie-sciences.fr

For promethium, these effects influence the behavior of its valence 4f orbitals, which are central to its bonding and chemical properties. Computational models for promethium and its compounds must incorporate these relativistic corrections to accurately predict molecular geometries, bond energies, and spectroscopic properties. researchgate.net Without accounting for relativity, theoretical predictions for heavy elements would significantly deviate from experimental reality. mudring.org

Molecular Dynamics Simulations for Molten Salt and Solution Behavior

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a dynamic picture of a substance's behavior at the atomic scale. sc.edusemanticscholar.org For this compound, MD is particularly useful for studying its properties in the molten state, which is relevant to applications in nuclear fuel reprocessing and advanced reactor designs. chemrxiv.orgresearchgate.net

In a molten salt environment, such as a mixture of alkali chlorides, the Pm³⁺ ion will be surrounded by a shell of Cl⁻ ions. The number of these nearest-neighbor chloride ions is known as the coordination number (CN). MD simulations, based on force fields derived from DFT calculations, can predict the distribution of these coordination numbers. chemrxiv.orgitb.ac.id

A recent computational study developed a force field for all early lanthanide chlorides, including PmCl₃. chemrxiv.org The simulations revealed that the local arrangement of chloride anions around the lanthanide cations features a broad distribution of coordination numbers, typically ranging from six- to nine-fold coordination. chemrxiv.org A systematic trend was observed across the lanthanide series: as the atomic number increases (and the ionic radius decreases), the maximum of the CN distribution shifts towards lower values. chemrxiv.org The simulations also provide insight into how these lanthanide-chloride polyhedra connect, sharing corners or edges to form a larger network structure within the molten salt. chemrxiv.orgitb.ac.id

Table 2: Predicted Coordination Trends in Molten Lanthanide Chlorides

Lanthanide (Ln³⁺) Ionic Radius (pm) Trend in Coordination Number (CN) Dominant Connectivity Reference
La³⁺ 103 Higher CNs are more probable Edge/Corner Sharing chemrxiv.org
Pm³⁺ 97.9 Intermediate CNs Edge/Corner Sharing chemrxiv.org

Understanding how this compound behaves in aqueous solutions is crucial for separation chemistry. While MD simulations of simple Pm³⁺ hydration are not widely reported, recent groundbreaking work has combined experimentation with computational modeling to characterize a promethium complex in water for the first time. ornl.gov

In a 2024 study by researchers at Oak Ridge National Laboratory, a novel water-soluble complexing agent was used to bind with promethium. ornl.gov The team employed advanced computational methods, including DFT, on the Summit supercomputer to model the electronic structure and bonding of the promethium complex. ornl.gov This work provides a detailed picture of the solvent-ligand interactions and represents a significant step forward in understanding promethium's coordination chemistry in solution. Similar computational approaches, such as combined quantum mechanics/molecular mechanics (QM/MM) methods, are used to study the hydration of other ions, providing detailed information on the structure and dynamics of the surrounding water molecules. researchgate.net

Prediction of Thermochemical Properties and Reaction Pathways

Computational chemistry can predict key thermochemical properties, such as densities and heat capacities, which are essential for engineering applications but difficult to measure for radioactive materials. ornl.govinl.gov The development of reliable force fields allows for the simulation of these properties for molten lanthanide chlorides, filling in gaps for less-studied elements like promethium. chemrxiv.org For instance, recent models have provided calculated values for the density and heat capacity of molten PmCl₃ at 1100 K. chemrxiv.org

Predicting reaction pathways involves mapping the potential energy surface of a chemical system to find the lowest-energy path from reactants to products, including any transition states. researchgate.netchemrxiv.orgnih.gov While specific reaction pathways for this compound have not been extensively modeled, the methodologies are well-established. For example, the reaction of PmCl₃ with water vapor when heated to produce promethium(III) oxychloride (PmOCl) is a known process. wikiwand.comhandwiki.org Computational techniques could be used to model the mechanism of this hydrolysis reaction, calculating the activation energies and identifying intermediate structures, thereby providing a deeper understanding of its chemical reactivity.

Table 3: List of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound PmCl₃
Promethium trifluoride PmF₃
Promethium(III) oxychloride PmOCl
Lanthanum trichloride LaCl₃
Europium trichloride EuCl₃
Uranium trichloride UCl₃
Plutonium trichloride PuCl₃
Chlorine Cl

Computational Models for Lanthanide Contraction and f-Electron Shielding

The study of this compound (PmCl₃) through theoretical and computational chemistry provides crucial insights into its electronic structure and bonding characteristics. Due to the radioactive and elusive nature of promethium, computational models are indispensable tools for predicting its properties and understanding its behavior within the lanthanide series. azoquantum.com Two fundamental phenomena, the lanthanide contraction and f-electron shielding, are central to the chemistry of promethium and can be effectively investigated using advanced computational methods.

The lanthanide contraction is the observed decrease in the atomic and ionic radii of the lanthanide elements with increasing atomic number. wikipedia.org This trend is a consequence of the poor shielding of the nuclear charge by the 4f electrons. doubtnut.com As electrons are added to the 4f orbitals across the series, the increase in nuclear charge is not effectively counteracted by the diffuse 4f electrons, leading to a greater effective nuclear charge that pulls the valence electrons closer to the nucleus. ucf.edu

Computational models are essential for quantifying the extent of lanthanide contraction in this compound. These models can predict key structural parameters, such as the promethium-chlorine (Pm-Cl) bond length and the ionic radius of the Pm³⁺ ion. While specific computational studies on this compound are scarce, the methodologies applied to other lanthanide halides provide a clear framework for how such investigations would be conducted.

Relativistic Effects

For heavy elements like promethium, relativistic effects significantly influence electronic structure and properties. wikipedia.orgnih.gov The high velocity of inner-shell electrons leads to a relativistic increase in their mass, which in turn causes a contraction of the s and p orbitals (direct relativistic effect). This contraction enhances the shielding of the nuclear charge, leading to an expansion of the d and f orbitals (indirect relativistic effect). academie-sciences.fr It is estimated that approximately 10% of the lanthanide contraction can be attributed to relativistic effects. wikipedia.org

Computational models for this compound must, therefore, incorporate relativistic corrections to achieve accurate results. Common approaches include solving the Dirac equation, which is the relativistic counterpart to the Schrödinger equation, or using approximations such as the Zeroth-Order Regular Approximation (ZORA) or the Douglas-Kroll-Hess (DKH) Hamiltonian. These methods provide a more accurate description of the electronic structure and, consequently, more reliable predictions of molecular properties.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, bond energies, and electronic properties of this compound. For lanthanide compounds, DFT methods are often paired with relativistic corrections to account for the effects mentioned above.

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster), offer a more rigorous theoretical treatment of electron correlation. While computationally more demanding, these methods can provide highly accurate results for smaller systems and serve as benchmarks for DFT studies.

The table below illustrates the expected trend of decreasing ionic radii across a portion of the lanthanide series, including promethium. These values are based on established trends and demonstrate the lanthanide contraction.

Table 1: Ionic Radii of Selected Lanthanide(III) Ions

Element Atomic Number Ionic Radius (pm)
Neodymium (Nd) 60 98.3
Promethium (Pm) 61 97.0
Samarium (Sm) 62 95.8

Note: The ionic radius for Promethium(III) is an expected value based on the established trend of lanthanide contraction. wikipedia.org

f-Electron Shielding

The concept of f-electron shielding is intrinsically linked to the lanthanide contraction. The 4f electrons are characterized by their diffuse orbitals, which are less effective at shielding the outer valence electrons from the nuclear charge compared to s, p, and d electrons. ucf.edu This poor shielding leads to a progressive increase in the effective nuclear charge experienced by the valence electrons as the atomic number increases across the lanthanide series.

Computational models can quantify the shielding effect by calculating the effective nuclear charge (Zeff) for the valence electrons of promethium. Slater's rules provide a simplified method for estimating Zeff, but more sophisticated quantum mechanical calculations are necessary for a precise determination. The table below provides a conceptual illustration of how Zeff is expected to increase across the lanthanide series, contributing to the contraction of atomic and ionic radii.

Table 2: Conceptual Trend of Effective Nuclear Charge (Zeff) for Valence Electrons

Element Nuclear Charge (Z) Shielding Constant (S) (Illustrative) Effective Nuclear Charge (Zeff = Z - S) (Illustrative)
Neodymium (Nd) 60 50.5 9.5
Promethium (Pm) 61 51.2 9.8
Samarium (Sm) 62 51.9 10.1

Note: The shielding constants are illustrative to demonstrate the trend of increasing effective nuclear charge due to poor f-electron shielding.

The combination of these computational approaches allows for a detailed understanding of the electronic structure and bonding in this compound. By modeling the lanthanide contraction and f-electron shielding, chemists can predict the compound's properties and its relationships with other members of the lanthanide series, compensating for the experimental challenges posed by its radioactivity.

Solution Chemistry and Complexation Behavior of Promethium Iii Chloride

Hydrolysis Reactions and Oxychloride Formation (e.g., PmOCl)

In aqueous solutions, promethium(III) ions, like other trivalent lanthanides, are subject to hydrolysis, particularly as the pH increases. This reaction involves the coordination of water molecules to the Pm³⁺ ion, followed by the loss of a proton to form hydroxo complexes. The general trend for lanthanides is that hydrolysis increases with increasing atomic number due to the lanthanide contraction and the resulting higher charge density of the ions. academie-sciences.fr

When acidic solutions containing Pm³⁺ ions are treated with a base such as ammonia, a gelatinous, light-brown precipitate of promethium(III) hydroxide (B78521), Pm(OH)₃, is formed. This compound is insoluble in water. wikipedia.org

Heating promethium(III) chloride (PmCl₃) in the presence of water vapor leads to the formation of promethium(III) oxychloride (PmOCl). handwiki.orgwikipedia.org This pale pink-colored compound is a result of partial hydrolysis, where not all chloride ions are replaced by hydroxide or oxide ions.

The formation of oxychlorides is a common reaction for many metal chlorides when heated in a moist atmosphere. The process can be represented by the following general reaction:

PmCl₃ (s) + H₂O (g) → PmOCl (s) + 2 HCl (g)

Further heating can lead to the formation of the oxide. These hydrolysis and oxychloride formation reactions are important considerations in the processing and handling of promethium compounds.

Coordination Chemistry with Diverse Ligand Systems

The coordination chemistry of promethium(III) is of significant interest for developing selective extraction and separation processes, particularly for separating it from other lanthanides and actinides. dntb.gov.ua The Pm³⁺ ion, with its [Xe] 4f⁴ electron configuration, typically forms complexes where it is in the +3 oxidation state. wikipedia.org

Recent research has focused on understanding the interactions of Pm³⁺ with various ligands in solution. These studies are essential for designing ligands that can selectively bind to promethium, facilitating its separation.

Diglycolamide Ligands:

Organic diglycolamide ligands have shown significant promise for the stable chelation of promethium(III) in aqueous solutions. ornl.govnih.gov A newly synthesized water-soluble diglycolamide ligand, bispyrrolidine diglycolamide (PyDGA), has been demonstrated to form a stable homoleptic complex with the ¹⁴⁷Pm radionuclide. chemistryviews.org In this complex, [Pm(PyDGA)₃]³⁺, the promethium ion is coordinated by three PyDGA ligands. chemistryviews.org Each tridentate ligand binds to the promethium ion through two amide carbonyl oxygen atoms and one ether oxygen atom, resulting in a total of nine oxygen donor atoms in the first coordination sphere of the Pm(III) ion. researchgate.net

Studies using X-ray absorption spectroscopy (XAS) have been instrumental in determining the coordination structure and bond distances of this complex in solution. ornl.govnih.gov The average Pm-O bond length in the [Pm(PyDGA)₃]³⁺ complex has been determined, providing valuable data on the interaction between promethium and the diglycolamide ligand. chemistryviews.orgresearchgate.net The bonding is predominantly ionic, which explains the dynamic nature of the Pm-O bonds in an aqueous environment. researchgate.net

The complexation of lanthanides with diglycolamide ligands often involves the formation of 1:3 metal-to-ligand complexes. rsc.orgnih.gov The stability of these complexes is a key factor in their effectiveness for separation processes. Research has shown that modifications to the structure of diglycolamide ligands, such as introducing different alkyl groups on the nitrogen atoms, can significantly impact their extraction efficiency and selectivity for trivalent metal ions. acs.org

Coordination Details of Promethium(III) with PyDGA Ligand
ComplexLigandCoordination NumberDonor AtomsAverage Pm-O Bond Length (Å)
[Pm(PyDGA)₃]³⁺bispyrrolidine diglycolamide (PyDGA)9Oxygen (from amide and ether groups)2.48

Terpyridine Ligands:

Terpyridine and its derivatives are NNN-tridentate ligands that form stable complexes with a variety of metal ions, including lanthanides. nih.govnih.gov These ligands are known to form rigid and stable octahedral complexes, often with a structure, making them valuable in supramolecular chemistry.[²⁺-tpy>14] While specific studies focusing solely on promethium-terpyridine complexes are not extensively detailed in the provided search results, the general principles of lanthanide coordination with terpyridines can be inferred.

The strong chelating ability of terpyridine ligands arises from the three nitrogen atoms that can coordinate to a central metal ion. nih.gov The resulting complexes often exhibit high stability. The electronic properties of terpyridine ligands can be tuned by introducing different substituents, which in turn can influence the properties of the metal complexes. nih.gov

A significant advancement in the understanding of promethium's coordination chemistry has been the successful synthesis and characterization of a homoleptic Pm(III) complex in an aqueous solution. ornl.govnih.gov A homoleptic complex is one in which all the ligands bonded to the central metal ion are identical.

The complex, [Pm(PyDGA)₃]³⁺, was formed using the organic diglycolamide ligand PyDGA. chemistryviews.org The characterization of this complex was achieved through a combination of synchrotron X-ray absorption spectroscopy and quantum chemical calculations. ornl.govnih.gov These techniques allowed for the determination of the coordination structure and the promethium-ligand bond distances. nist.gov

The study of this homoleptic promethium complex is particularly important as it provides fundamental insights into the bonding and structural chemistry of this rare element. ornl.gov Furthermore, it has enabled a complete structural investigation of a full series of isostructural lanthanide complexes, which has been crucial for experimentally observing and understanding the lanthanide contraction in solution. nih.gov The results indicated an accelerated shortening of bonds at the beginning of the lanthanide series, a trend that correlates with the separation behavior of diglycolamide ligands. ornl.govnist.gov

Solution Behavior in Non-Aqueous and Deep Eutectic Solvents

The study of promethium trichloride (B1173362) in non-aqueous and deep eutectic solvents is an emerging area of research, driven by the need for more efficient and environmentally friendly separation processes.

Non-Aqueous Solvents:

Deep Eutectic Solvents (DESs):

Deep eutectic solvents are a novel class of solvents formed by mixing two or more compounds, which are typically solid at room temperature, to form a liquid at a significantly lower temperature. mdpi.combiointerfaceresearch.com DESs are considered "green" solvents due to their low cost, high biocompatibility, and biodegradability. nih.gov They are typically composed of a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor (like urea). biointerfaceresearch.comwhiterose.ac.uk

The unique properties of DESs, such as their ability to dissolve a wide range of metal compounds, make them promising media for the extraction and separation of rare earth elements. mdpi.comwhiterose.ac.uk While specific studies on the behavior of promethium trichloride in DESs are not detailed in the search results, the general applicability of these solvents for dissolving metal sulfides and oxides suggests their potential for processing promethium-containing materials. whiterose.ac.uk The development of ionometallurgy using DESs could offer more environmentally benign processes for metal recovery. whiterose.ac.uk

Investigation of Promethium's Minor Oxidation States (e.g., Pm(II)) in Solution

The dominant oxidation state for promethium, like all other lanthanides, is +3. wikipedia.org Attempts to oxidize or reduce Pm³⁺ ions in solution using strong oxidizing or reducing agents have shown that the +3 state is very stable. wikipedia.org

However, there is evidence to suggest that promethium can also exist in a +2 oxidation state. wikipedia.org While molecular compounds containing group 2 metals in a +1 oxidation state were not isolated until recently, the study of lower oxidation states for many elements is an active area of research. nih.gov Thermodynamic properties of Pm²⁺ suggest that dihalides, similar to NdCl₂ and SmCl₂, could be stable. wikipedia.org The investigation of these minor oxidation states is challenging due to the high radioactivity of promethium and the inherent stability of the +3 state in solution. Further research is needed to isolate and characterize promethium compounds in the +2 oxidation state and to understand their behavior in solution.

Radiochemistry and Nuclear Research Applications of Promethium Trichloride

Beta Radiation Source Research for Thickness Gauges and Radiometric Instruments

Promethium trichloride (B1173362) is a crucial component in the development of beta radiation sources for industrial and scientific measurement tools. The consistent emission of beta particles from the ¹⁴⁷Pm isotope within the compound allows for the precise measurement of material thickness and density.

In industrial settings, these beta sources are integrated into thickness gauges used in the manufacturing of thin materials such as paper, plastic films, and metal sheets. frontiersin.org The principle of operation involves placing the promethium-based source on one side of the material and a detector on the other. The amount of beta radiation that penetrates the material is inversely proportional to its thickness. Any deviation in the material's thickness results in a change in the detected radiation, allowing for real-time monitoring and quality control. Modern gauges utilizing ¹⁴⁷Pm sources can accurately measure films as thin as a few micrometers. frontiersin.org

Radiometric instruments also employ promethium trichloride-derived sources for various analytical purposes. For instance, they have been used to determine the thickness of citrus leaves, which aids in agricultural research by measuring changes in water content. frontiersin.org Additionally, these sources are valuable in developing miniature probes for real-time measurement of dust suspension in environmental monitoring. nih.gov

Portable X-ray Source Development via Beta-Particle Interaction with High Atomic Number Elements

A significant area of research involving this compound is the development of compact and portable X-ray sources. These devices operate on the principle of bremsstrahlung radiation, where X-rays are generated when beta particles emitted from a ¹⁴⁷Pm source interact with a target material of a high atomic number (high-Z). frontiersin.org

The fabrication of these sources often involves preparing the promethium-147 (B1221622) isotope from a solution of this compound. isotopes.gov This radioactive material is then deposited onto a substrate and paired with a high-Z target. When the beta particles from the ¹⁴⁷Pm strike the target, they decelerate rapidly, causing the emission of X-rays.

Common High-Z Target Materials for Promethium-Based X-ray Sources

Target Element Atomic Number (Z)
Tungsten 74
Gold 79
Platinum 78
Rhodium 45

This table is interactive. You can sort and filter the data.

The energy of the emitted X-rays is dependent on the energy of the beta particles and the atomic number of the target material. This technology enables the creation of lightweight and portable X-ray devices for various applications, including non-destructive testing and field analysis, where traditional bulky X-ray tubes are impractical.

Advanced Nuclear Battery and Compact Energy System Research

This compound is a key material in the research and development of long-life, compact nuclear batteries, also known as radioisotope power sources. frontiersin.org These devices convert the decay energy of ¹⁴⁷Pm into electrical power, offering a reliable energy solution for applications where conventional batteries are not feasible, such as in space probes, remote sensors, and certain medical implants. case.edu

Design and Performance Evaluation of Betavoltaic Cells utilizing ¹⁴⁷PmCl₃

Betavoltaic cells are a type of nuclear battery that utilizes a semiconductor to convert the energy of beta particles directly into electricity. Research in this area extensively uses ¹⁴⁷Pm, often in the form of this compound, as the beta source. illinoisstate.edu The design of these cells typically involves a p-n junction semiconductor, similar to a solar cell. When beta particles from the ¹⁴⁷PmCl₃ source penetrate the semiconductor material, they create electron-hole pairs, which are then separated by the junction's electric field to generate a current. ielas.org

The performance of these betavoltaic cells is evaluated based on several key parameters, including power output, conversion efficiency, and operational lifetime. The choice of semiconductor material is critical to the cell's efficiency, with wide-bandgap semiconductors being a focus of research.

Typical Performance Parameters of a ¹⁴⁷Pm-Based Betavoltaic Cell

Parameter Typical Value/Range
Isotope Half-Life 2.62 years
Average Beta Energy ~62 keV
Open-Circuit Voltage (Voc) 0.7 - 5 V
Power Output nW to mW range

This table is interactive. You can sort and filter the data.

Impact of Environmental Factors (e.g., moisture) on Power Output

The stability and performance of this compound-based nuclear batteries can be influenced by environmental factors. While these power sources are generally robust, factors such as temperature and moisture can impact their power output. For instance, an increase in temperature can lead to a decrease in the open-circuit voltage of a betavoltaic cell due to an increase in dark current from thermal excitation. ielas.org Conversely, the short-circuit current may see a slight increase with temperature due to higher mobility of electrons and holes. ielas.org

Promethium Isotopes as "Cosmic Clocks" for Astrophysical Research

In the field of astrophysics, certain isotopes of promethium, such as ¹⁴³Pm and ¹⁴⁴Pm, serve as "cosmic clocks." frontiersin.org This application is used to estimate the age of cosmic rays within our galaxy. By comparing the abundance of these radioactive promethium isotopes to that of neighboring stable isotopes in cosmic ray samples, scientists can determine the mean confinement time of these rays before they escape the galaxy. frontiersin.org This information is vital for understanding the origin, propagation, and lifecycle of cosmic rays.

Ionization Source Applications in Electron-Capture Detectors for Environmental Analysis

Promethium-147, derived from this compound, is utilized as an ionization source in electron-capture detectors (ECDs). nih.gov These detectors are highly sensitive instruments used in gas chromatography for the analysis of trace environmental contaminants. frontiersin.orgnih.gov ECDs are particularly effective at detecting compounds with high electron affinity, such as halogenated compounds, which include many pesticides and industrial pollutants. chromatographyonline.com

In an ECD, the beta particles emitted from the ¹⁴⁷Pm source ionize a carrier gas, creating a steady stream of free electrons and a stable background current. When an analyte with high electron affinity passes through the detector, it captures some of these free electrons, causing a measurable decrease in the current. This change in current is proportional to the concentration of the analyte, allowing for highly sensitive detection of pollutants in environmental samples like water. nih.govmeasurlabs.com

Promethium Trichloride in Advanced Materials Science Research

Development of Novel Luminescent and Phosphorescent Materials

The radioactive nature of promethium, specifically the beta decay of the 147Pm isotope, is a key driver in the development of self-luminous materials. Promethium trichloride (B1173362) is a precursor in the synthesis of such materials, where its radioactivity provides a continuous energy source for luminescence.

Promethium-Activated Phosphors (e.g., Zinc Sulfide) for Sustained Luminescence

Research has demonstrated the use of promethium(III) chloride containing the isotope 147Pm to create long-lasting light sources. In these applications, the beta particles (electrons) emitted by the radioactive decay of promethium are absorbed by a phosphor material, such as zinc sulfide (B99878) (ZnS), which then emits visible light. This method of generating light is particularly advantageous because 147Pm does not emit alpha particles, which are known to degrade the phosphor matrix over time, thus ensuring a longer operational life for the luminescent material. The resulting glow is often a pale blue or green. Historically, promethium chloride was mixed with phosphors to create glowing paints for applications like watch dials and instrument panels, serving as a safer alternative to radium-based paints.

PropertyValue
Chemical FormulaPmCl₃
AppearancePurple solid
Melting Point655 °C
Crystal StructureHexagonal

Interactive Data Table: Properties of Promethium Trichloride

Users can sort the table by property or value.

Mechanistic Studies of Luminescence in Promethium Compounds

The fundamental mechanism of luminescence in promethium-activated phosphors involves the conversion of kinetic energy from beta particles into electromagnetic radiation in the visible spectrum. The process begins with the beta decay of 147Pm within the this compound. The emitted high-energy electrons travel through the host phosphor material (e.g., ZnS). As these electrons interact with the crystal lattice of the phosphor, they excite electrons in the phosphor's atoms to higher energy levels. When these excited electrons return to their ground state, they release the excess energy in the form of photons of visible light, resulting in a sustained glow. The specific wavelength (and thus color) of the emitted light is dependent on the choice of phosphor and any co-dopants used in the material's synthesis. Recent studies by researchers at Oak Ridge National Laboratory have provided new insights into the electronic structure of promethium complexes, which is crucial for a deeper understanding of its luminescent properties and for the development of more efficient materials. rsc.org

Research on Radiation-Resistant Alloys and High-Temperature Materials

The inherent radioactivity and thermal stability of promethium compounds have led to investigations into their potential use in specialized alloys. While research in this area is not as extensive as in luminescent materials, the concept holds promise for applications in extreme environments. Promethium can be alloyed with other rare earth elements to create materials with enhanced resistance to high temperatures and radiation. stanfordmaterials.com Such alloys are being considered for applications in aerospace engineering and nuclear reactors, where materials are subjected to harsh conditions. stanfordmaterials.com The development of these materials is still in the research phase, with a focus on understanding how the inclusion of promethium affects the alloy's microstructure and its performance under extreme thermal and radiative stress.

Solid-State Promethium Lasers for Optical Communication Systems

A significant breakthrough in the application of promethium was the development of a solid-state laser utilizing the trivalent promethium ion (Pm³⁺). Researchers achieved stimulated emission from Pm³⁺ for the first time in a Pb-In-phosphate glass host. stanfordmaterials.com This laser operated at ambient temperature and produced output at wavelengths of 933 nm and 1098 nm. stanfordmaterials.com The development of promethium-based lasers is of interest for optical communication systems due to their potential for high efficiency and operation in specific spectral regions. The energy level structure of the Pm³⁺ ion allows for a four-level laser system, which is advantageous for achieving continuous-wave operation. stanfordmaterials.com Further research is focused on exploring different host materials and optimizing the laser's performance for practical applications in communication technologies.

ParameterValue
Host MaterialPb-In-Phosphate Glass
Lasing IonPm³⁺
Emission Wavelengths933 nm, 1098 nm
Operating TemperatureAmbient

Interactive Data Table: Characteristics of an Early Promethium Solid-State Laser

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Integration of Promethium-Based Compounds in Nanotechnology and Advanced Functional Materials

The unique properties of promethium are also being explored at the nanoscale. Research into the integration of promethium isotopes into nanomaterials is an emerging field with potential applications in advanced functional materials. stanfordmaterials.com For example, promethium-doped scintillators are being investigated for their potential in highly sensitive radiation detection systems. stanfordmaterials.com These materials could improve the accuracy of devices used in medical imaging and security screening. stanfordmaterials.com The synthesis and characterization of promethium-based nanoparticles are key areas of current research, with the goal of developing novel materials with tailored optical, electronic, and radioactive properties for a range of advanced technological applications.

Q & A

Q. How can researchers ethically report PmCl₃ findings given its dual-use potential?

  • Methodological Answer : Follow the TSCA Scope Document’s framework for classifying hazardous materials. Disclose radiation risks in methods sections and obtain institutional review board (IRB) approval for handling protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.